![molecular formula C21H18N4O3S B2520888 1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone CAS No. 891096-25-6](/img/structure/B2520888.png)
1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone
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Description
1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Triazole-containing hybrids have been studied for their potent antibacterial properties, particularly against Staphylococcus aureus. These compounds, including 1,2,3-triazole and 1,2,4-triazole, inhibit key bacterial enzymes like DNA gyrase and penicillin-binding protein, showcasing potential as novel anti-S. aureus agents due to their broad-spectrum antibacterial activity against drug-resistant strains (Li & Zhang, 2021).
Antifungal and Immunomodulating Activities
1,4-Benzothiazine azole derivatives have been investigated for their antifungal and immunomodulating activities. These compounds demonstrate significant in vitro and in vivo anti-Candida effects and can stimulate the immune response, highlighting their therapeutic potential against fungal infections and their role in enhancing the efficacy of antifungal treatments (Schiaffella & Vecchiarelli, 2001).
Anticancer Activity
Triazole derivatives are a focus of research for their anticancer activities. These compounds are being explored for their potential to inhibit cancer cell growth and serve as a basis for developing new anticancer drugs. Their application in cancer research highlights the versatility of triazole derivatives in drug discovery and development processes (Nasri, Bayat, & Kochia, 2021).
Antioxidant Activity
Compounds containing methoxyphenols, similar to the chemical groups in the specified compound, have been studied for their antioxidant activity. These compounds, emitted from lignin pyrolysis, are crucial for understanding biomass burning's impact on the atmosphere and are studied for their potential in mitigating oxidative stress, suggesting uses ranging from food engineering to pharmaceutical applications (Liu, Chen, & Chen, 2022).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-27-16-8-6-14(7-9-16)19(26)13-29-21-23-22-20-11-10-18(24-25(20)21)15-4-3-5-17(12-15)28-2/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELCUXFOLZWRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone |
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